5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic scaffold combining pyrazole and benzoxazine moieties. Key structural features include:
- Substituents: A 4-chlorophenyl group at position 5, a 4-methoxyphenyl group at position 2, and a methoxy group at position 7.
Properties
Molecular Formula |
C24H21ClN2O3 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-18-9-5-15(6-10-18)21-14-22-20-13-19(29-2)11-12-23(20)30-24(27(22)26-21)16-3-7-17(25)8-4-16/h3-13,22,24H,14H2,1-2H3 |
InChI Key |
GPKWDRMEUXTLNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the methoxy and chlorophenyl groups . The reaction conditions often involve the use of catalysts such as vitamin B1, which facilitates the condensation reaction under mild conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents at specific positions on the benzoxazine ring.
Scientific Research Applications
5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: It is used in the development of photoluminescent materials and organic nonlinear optical materials, owing to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities with diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Methoxy vs. Halogen Substitutions : The 9-methoxy group in the target compound likely enhances electron-donating effects compared to 9-chloro () or 9-bromo () analogs, which may improve stability in oxidative environments .
- Positional Isomerism : The 9-methoxy group (target) vs. 7-methoxy () alters the electron density distribution in the benzoxazine ring, impacting π-π stacking interactions .
Biological Activity
The compound 5-(4-Chlorophenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, antitumor, and enzyme inhibitory properties.
Chemical Structure and Properties
- Molecular Formula : C23H18Cl2N2O2
- SMILES : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl
- InChI : InChI=1S/C23H18Cl2N2O2/c1-28-18-9-4-14(5-10-18)20-13-21-19-12-17(25)8-11-22(19)29-23(27(21)26-20)15-2-6-16(24)7-3-15/h2-12,21,23H,13H2,1H3
Antimicrobial Activity
Recent studies have indicated that derivatives of the pyrazolo[1,5-c][1,3]benzoxazine scaffold exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
| Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
Antitumor Activity
The antitumor potential of this compound has been explored through various assays:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including Mia PaCa-2 and PANC-1. The IC50 values were calculated through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| Mia PaCa-2 | 12.5 |
| PANC-1 | 10.0 |
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focus of research:
- Acetylcholinesterase Inhibition : The compound exhibited significant inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75% |
Structure-Activity Relationship (SAR)
The structure of the compound provides insights into its biological activity:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to increased membrane permeability.
- Methoxy Substituents : These groups are known to improve binding affinity to biological targets.
Study on Antimicrobial Properties
In a study conducted by Omar et al. (2020), a series of pyrazolo derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structural features to 5-(4-Chlorophenyl)-9-methoxy exhibited promising antibacterial properties against Gram-positive and Gram-negative bacteria .
Study on Antitumor Effects
A research team evaluated the antitumor effects of various derivatives on human cancer cell lines. The findings suggested that modifications in the benzoxazine ring significantly influenced cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
